molecular formula C14H13FN2O2 B6896016 (6-fluoro-2,3-dihydro-1H-inden-1-yl) 1-methylpyrazole-4-carboxylate

(6-fluoro-2,3-dihydro-1H-inden-1-yl) 1-methylpyrazole-4-carboxylate

Cat. No.: B6896016
M. Wt: 260.26 g/mol
InChI Key: PQMSHSZITMSZJD-UHFFFAOYSA-N
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Description

(6-Fluoro-2,3-dihydro-1H-inden-1-yl) 1-methylpyrazole-4-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl moiety and the pyrazole carboxylate moiety separately. These two components are then coupled using appropriate reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted pyrazole or indenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the fluoro group and the indenyl moiety. Similar compounds include other indole derivatives and pyrazole derivatives, which may have different substituents or functional groups. These differences can lead to variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

  • Indole-3-carboxylate

  • 1-Methylpyrazole-4-carboxylate

  • 6-Fluoroindole derivatives

  • Pyrazole derivatives with different substituents

Properties

IUPAC Name

(6-fluoro-2,3-dihydro-1H-inden-1-yl) 1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-17-8-10(7-16-17)14(18)19-13-5-3-9-2-4-11(15)6-12(9)13/h2,4,6-8,13H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMSHSZITMSZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)OC2CCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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